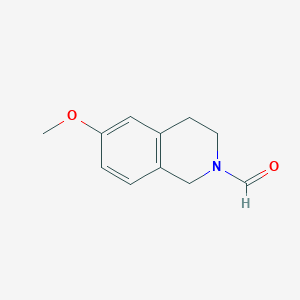
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group at the 6th position, a dihydroisoquinoline core, and an aldehyde functional group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1-tetralone.
Formation of Isoquinoline Core: The key step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where 6-methoxy-1-tetralone reacts with an appropriate aldehyde under acidic conditions.
Reduction: The resulting product is then subjected to reduction conditions to form the dihydroisoquinoline core.
Introduction of Aldehyde Group: Finally, the aldehyde group is introduced at the 2nd position through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.
Reduction: 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-methanol.
Substitution: 6-Amino-3,4-dihydroisoquinoline-2(1H)-carbaldehyde.
科学研究应用
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It serves as a probe to study enzyme mechanisms and interactions due to its unique structure.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the aldehyde group.
6-Methoxy-3,4-dihydroisoquinoline: Similar structure but lacks the aldehyde group at the 2nd position.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde.
Uniqueness
6-Methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde is unique due to the presence of both the methoxy group and the aldehyde group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-14-11-3-2-10-7-12(8-13)5-4-9(10)6-11/h2-3,6,8H,4-5,7H2,1H3 |
InChI 键 |
KAICOAHKBXXZQA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CN(CC2)C=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


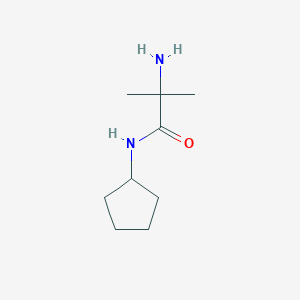
![4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13919361.png)
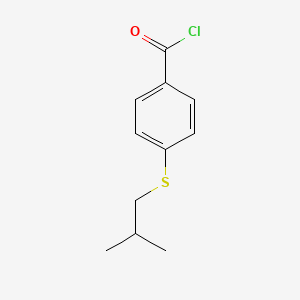
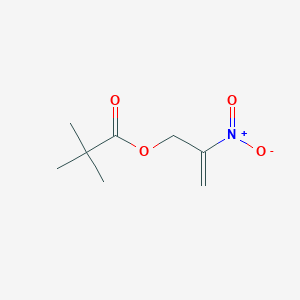

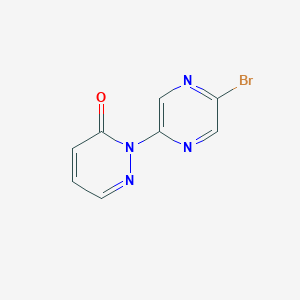
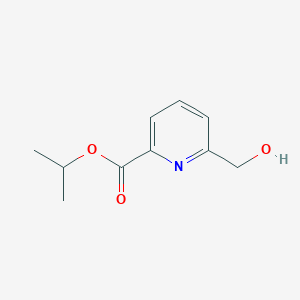
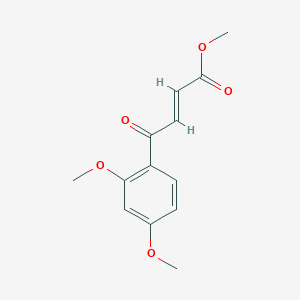
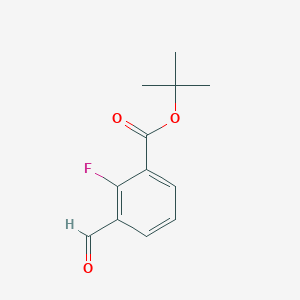
![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)
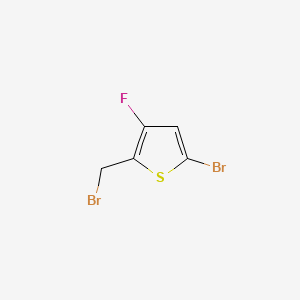
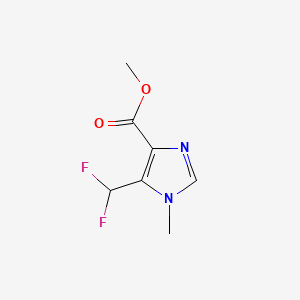
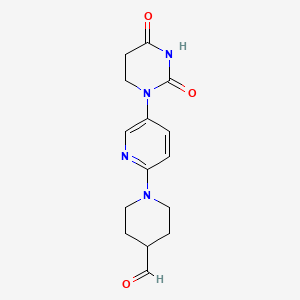
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13919445.png)
